molecular formula C10H7ClINO B8173550 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Cat. No.: B8173550
M. Wt: 319.52 g/mol
InChI Key: GOPYMQFYUYWZBN-UHFFFAOYSA-N
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Description

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.

    Methylation: Addition of a methyl group to the nitrogen atom in the quinoline ring.

    Cyclization: Formation of the quinoline ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The halogen atoms can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted quinoline derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Studies: Investigation of its potential as a therapeutic agent due to the biological activity of quinoline derivatives.

    Antimicrobial and Anticancer Research:

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloroquinoline
  • 6-iodoquinoline
  • 1-methylquinolin-2(1H)-one

Uniqueness

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is unique due to the combination of chlorine, iodine, and methyl groups on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

4-chloro-6-iodo-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYMQFYUYWZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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